molecular formula C13H25ClN2O B15375076 1-(3-Tert-butylcyclohexyl)-3-(2-chloroethyl)urea CAS No. 33082-85-8

1-(3-Tert-butylcyclohexyl)-3-(2-chloroethyl)urea

Cat. No.: B15375076
CAS No.: 33082-85-8
M. Wt: 260.80 g/mol
InChI Key: CTSRMQDUESSULG-UHFFFAOYSA-N
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Description

Properties

CAS No.

33082-85-8

Molecular Formula

C13H25ClN2O

Molecular Weight

260.80 g/mol

IUPAC Name

1-(3-tert-butylcyclohexyl)-3-(2-chloroethyl)urea

InChI

InChI=1S/C13H25ClN2O/c1-13(2,3)10-5-4-6-11(9-10)16-12(17)15-8-7-14/h10-11H,4-9H2,1-3H3,(H2,15,16,17)

InChI Key

CTSRMQDUESSULG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(C1)NC(=O)NCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

Property 1-(3-Tert-butylcyclohexyl)-3-(2-chloroethyl)urea CCNU MeCCNU Chlorozotocin
Substituent 3-Tert-butylcyclohexyl Cyclohexyl trans-4-Methylcyclohexyl β-D-Glucopyranosyl
Lipid Solubility High (tert-butyl enhances lipophilicity) High Moderate Low (due to hydrophilic sugar)
Octanol/Water Coefficient Likely higher than CCNU/MeCCNU ~1.0 (optimal range) ~0.8 <0.1
Metabolic Stability Potentially slower degradation Rapid biphasic plasma decay (t₁/₂: 5 min initial) Similar to CCNU Stable (low carbamoylation)

Notes:

  • Enhanced lipid solubility may improve CNS penetration, akin to CCNU’s cerebrospinal fluid accumulation .

Alkylation vs. Carbamoylation

CENUs exert cytotoxicity via alkylation (DNA cross-linking) and carbamoylation (protein inhibition). Structural differences modulate these activities:

Compound Alkylating Activity Carbamoylating Activity DNA Cross-Linking Efficiency
Target Compound High (chloroethyl group) Moderate (tert-butyl may reduce carbamoylation) Likely comparable to CCNU
CCNU High High High (cross-links persist in resistant cells)
MeCCNU High Moderate Moderate
Chlorozotocin High Very Low High (but adducts are repaired faster)

Mechanistic Insights :

  • Alkylation-driven DNA cross-linking remains critical for antitumor efficacy, as seen in hydroxylated analogs with reduced cross-linking (e.g., Compound I vs. III in ) .

DNA Repair Inhibition

Carbamoylating activity inhibits DNA repair by targeting DNA polymerase II and repair proteins :

  • CCNU : Strong repair inhibition due to high carbamoylation; synergizes with alkylation .
  • Chlorozotocin : Minimal repair inhibition (low carbamoylation) but retains efficacy due to alkylation .
  • Target Compound : Moderate carbamoylation may balance repair inhibition and toxicity, improving therapeutic index.

Pharmacokinetic and Toxicity Profiles

Distribution and Excretion

Parameter Target Compound CCNU Chlorozotocin
CNS Penetration High (predicted) High (CSF levels 3× plasma) Low
Excretion Route Renal (primary) Renal (60–80% in 24 hr) Renal (rapid, low toxicity)
Protein Binding Moderate (tert-butyl may reduce binding) Cyclohexyl moiety: 40–60% Negligible

Toxicity

  • Target Compound: Potential reduction in hematological toxicity due to lower carbamoylation vs. CCNU .
  • CCNU/MeCCNU : Dose-limiting myelosuppression and pulmonary toxicity .
  • Chlorozotocin : Reduced marrow toxicity (linked to low carbamoylation) .

Therapeutic Implications

  • Efficacy : The tert-butyl analog’s high alkylating activity and CNS penetration may enhance efficacy in brain tumors, similar to CCNU .
  • Resistance : Cross-link repair capacity (e.g., HT vs. BE cell lines in ) influences response. The compound’s stability may delay repair, overcoming resistance.
  • Toxicity Trade-offs : Lower carbamoylation could reduce metabolic byproducts like 2-chloroethyl isocyanate (a repair inhibitor linked to toxicity) .

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